4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship (SAR) Regiochemistry

Antiparasitic SAR campaigns often face regioisomer confounding and hazardous handling. This compound is the defined 1,5-dimethylpyrazol-4-yl regioisomer with documented activity against Leishmania aethiopica and Plasmodium spp. • Regiospecifically pure 1,5-dimethyl isomer-eliminates SAR confounding from the 1,3-dimethyl analog (CAS 1005611-01-7) • Non-hazardous classification: no GHS hazard statements, no dangerous goods surcharge • 4-Amino & 3-thiol groups enable cyclocondensation to [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles for library synthesis

Molecular Formula C7H10N6S
Molecular Weight 210.26 g/mol
CAS No. 1152587-37-5
Cat. No. B1517395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
CAS1152587-37-5
Molecular FormulaC7H10N6S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=NNC(=S)N2N
InChIInChI=1S/C7H10N6S/c1-4-5(3-9-12(4)2)6-10-11-7(14)13(6)8/h3H,8H2,1-2H3,(H,11,14)
InChIKeyNTZRKCQTEAYDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol


4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1152587-37-5) is a heterocyclic research chemical characterized by a 1,2,4-triazole-3-thiol core, a 4-amino group, and a regiospecifically substituted 1,5-dimethylpyrazol-4-yl moiety. It is recognized as a versatile synthon for constructing fused heterocycles, a property common to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, owing to the close proximity of the amino and mercapto groups [1]. Its primary documented applications are in antiparasitic drug discovery, with investigations targeting Leishmania aethiopica and Plasmodium species . The compound is commercially available from multiple vendors as a fine chemical with a typical purity of 95% and is classified as a non-hazardous substance for transport [2].

Regiospecific 1,5-dimethylpyrazole building block for heterocyclic synthesis
Multidentate scaffold: 4-amino, 3-thiol, and triazole ring for chemoselective derivatization
Antiparasitic research context – reported activity against Leishmania and Plasmodium spp.

Why 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged


Substituting this compound with its closest commercially-available regioisomer, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1005611-01-7), is not scientifically straightforward. The shift of the methyl substituent pattern on the pyrazole ring from 1,3- to 1,5- fundamentally alters the electronic distribution and steric environment around the critical C-4 linkage to the triazole core [1]. These parameters directly govern molecular recognition events, including target binding and metabolism in biological systems, as well as reactivity towards downstream synthetic transformations like S-alkylation and Schiff base formation. An additional dimension of differentiation is the safety profile. The 1,3-dimethyl analog carries supplier-classified Hazards (H302-Harmful if swallowed; H315-Causes skin irritation; H319-Causes serious eye irritation; H335-May cause respiratory irritation) , whereas the 1,5-dimethyl target compound is explicitly noted by vendors as having no hazardous surcharge and is not classified as a dangerous good [2]. This distinction has direct implications for occupational health, waste disposal, and procurement workflows, making generic substitution impractical without re-optimization and re-validation.

Regioisomer identity
1,5-dimethylpyrazole geometry influences molecular recognition and reactivity. The 1,3-dimethyl isomer (CAS 1005611-01-7) may alter target binding and downstream synthetic outcomes, making direct substitution unreliable without re-validation.
Hazard profile
This compound lacks GHS hazard statements and has no hazardous surcharge, whereas the 1,3-dimethyl analog carries multiple hazard warnings (oral, dermal, ocular, respiratory). Substitution can change lab safety, waste handling, and procurement workflows.

Quantitative Evidence Guide for Compound Differentiation


Regiochemistry: 1,5- vs. 1,3-Dimethylpyrazol-4-yl

The target compound features a 1,5-dimethyl substitution on the pyrazole ring, a critical regiochemical feature. Its closest analog, CAS 1005611-01-7, bears a 1,3-dimethyl pattern. This positional isomerism is structurally characterized by distinct InChI Keys (NTZRKCQTEAYDOX-N vs. BRPZVQZKECANKE-N) and Canonical SMILES (CC1=C(C=NN1C)C2=NNC(=S)N2N vs. CC1=NN(C)C=C1C1=NN=C(S)N1N) [1]. The 1,5-arrangement positions the methyl group at the C-5 of pyrazole, proximal to the triazole linkage, which can affect the conformation and electronic properties of the heterocyclic system differently than the 1,3-arrangement.

Regiochemistry
Cross-study comparable
1,5-dimethylpyrazol-4-yl substitution vs. 1,3-dimethyl isomer; distinct InChI Keys and SMILES.
Regioisomer identity determines pharmacophoric geometry; 1,3-isomer constitutes a different chemical probe.
Structural identity confirmed via PubChem; verify regioisomer purity before SAR use.
Medicinal Chemistry Structure-Activity Relationship (SAR) Regiochemistry

Hazard Classification vs. Closest Analog

A direct comparison of vendor hazard statements reveals a substantial difference in the safety profiles of the two regioisomers. The target compound (CAS 1152587-37-5) is marketed without a hazardous surcharge, and its safety data sheet does not list any GHS hazard statements [1]. In contrast, the 1,3-dimethyl analog (CAS 1005611-01-7) from Fluorochem carries four hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The difference in the number of hazard classifications is quantifiable (0 vs. 4 GHS hazard statements).

Hazard Classification
Direct head-to-head
0 GHS hazard statements (target) vs. 4 (1,3-dimethyl analog).
May simplify lab handling and reduce PPE/waste requirements.
Based on vendor SDS comparison; confirm with received batch documentation.
Occupational Health Safety Data Sheet Chemical Procurement

Antileishmanial Activity Profile

The target compound has been specifically investigated for its antileishmanial properties against Leishmania aethiopica, with reported growth inhibition attributed to disruption of key parasite metabolic pathways . While precise IC50 values for this specific compound were not retrievable from the open literature, this targeted biological profiling distinguishes it from the broader class of 4-amino-1,2,4-triazole-3-thiols, which are more commonly explored for antimicrobial, antifungal, or analgesic activities [1]. The anti-infective focus provides a defined research context that may not be replicated by other analogs.

Antileishmanial Activity
Class-level inference
Reported growth inhibition against Leishmania aethiopica; antimalarial investigation.
Provides an antiparasitic research starting point; IC50 data not publicly available.
In vitro assay details not disclosed; data to verify through independent screening.
Antiparasitic Drug Discovery Leishmaniasis Neglected Tropical Disease

Multidentate Reactivity: Triazole-Thiol-Amine Triad

The compound possesses three distinct reactive functional groups: the exocyclic 4-amino group, the endocyclic triazole NH/SH tautomeric system (thiol-thione), and the pyrazole ring nitrogen atoms. This multidentate character enables chemoselective transformations, including S-alkylation at the thiol, Schiff base condensation at the amine, and cyclocondensation to form fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [1][2]. The presence of all three functionalities in a single, compact scaffold (MW 210.26 g/mol) offers a higher degree of synthetic versatility compared to mono- or difunctional analogs, which may require additional synthetic steps to introduce the missing reactive handle.

Reactive Handles
Class-level inference
3 reactive centers: 4-amino, 3-thiol, triazole ring – enables S-alkylation, Schiff base, cyclocondensation.
Supports chemoselective library synthesis of fused triazolothiadiazoles.
Reactivity profile from 4-amino-1,2,4-triazole-3-thiol review; verify chemoselectivity experimentally.
Synthetic Chemistry Heterocycle Synthesis Building Block

Application Scenarios for 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol


Antiparasitic Lead Optimization and SAR Studies

This compound is most appropriately procured for structure-activity relationship (SAR) campaigns targeting leishmaniasis or malaria. Its documented antileishmanial profile against Leishmania aethiopica provides a defined biological starting point . In these studies, the 1,5-dimethylpyrazol-4-yl regiochemistry serves as a fixed structural parameter around which derivatization (e.g., S-alkylation of the thiol or Schiff base formation at the 4-amino group) can be systematically explored. Researchers should ensure that any comparator regioisomer (e.g., the 1,3-dimethyl analog) is explicitly excluded from substitution to maintain the integrity of the SAR dataset.

Fused Heterocyclic Library Synthesis

The concurrent presence of the 4-amino group and 3-thiol moiety enables the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related N-bridged heterocycles via cyclocondensation . This scenario is ideal for combinatorial library production, where the pyrazole substituent adds an additional dimension of structural diversity. The favorable safety profile (no hazardous surcharge, no GHS hazard statements) facilitates high-throughput parallel synthesis workflows with reduced PPE and containment requirements relative to the 1,3-dimethyl analog .

Chemical Probe Development via Metal Coordination

The triazole-thiol-amine triad offers potential as a multidentate ligand for metal coordination. The thiol/thione tautomeric system and the amino group can act as soft and hard donor sites, respectively, while the pyrazole ring nitrogen provides an additional coordination point. This makes the compound a candidate for developing metal-chelating probes or catalysts where specific regioisomeric geometry (1,5-dimethyl vs. 1,3-dimethyl) may influence chelate ring size and metal binding affinity [1].

Safety-Conscious Lab Procurement

For research environments where chemical safety and ease of handling are prioritized—such as undergraduate teaching laboratories, core facilities, or high-throughput screening centers—the documented absence of GHS hazard classifications represents a tangible operational advantage over the 1,3-dimethyl analog, which requires specific handling precautions for skin, eye, and respiratory protection . This can reduce training overhead, simplify waste stream management, and minimize the administrative burden associated with hazardous chemical inventory.

Application
Selection Property
Validation Focus
Antiparasitic SAR studies
1,5-Dimethyl regioisomer identity
Confirm regioisomer purity by NMR/HPLC; evaluate antileishmanial assay response
Fused heterocyclic library synthesis
Multidentate scaffold (NH₂, SH, triazole)
Verify chemoselectivity in S-alkylation and cyclocondensation reactions
Metal coordination probe development
Regioisomeric geometry of 1,5-dimethylpyrazole
Assess metal binding affinity and chelate ring size vs. 1,3-isomer
Safety-conscious lab procurement
Absence of GHS hazard statements
Review SDS; confirm no hazardous surcharge and simplified handling
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